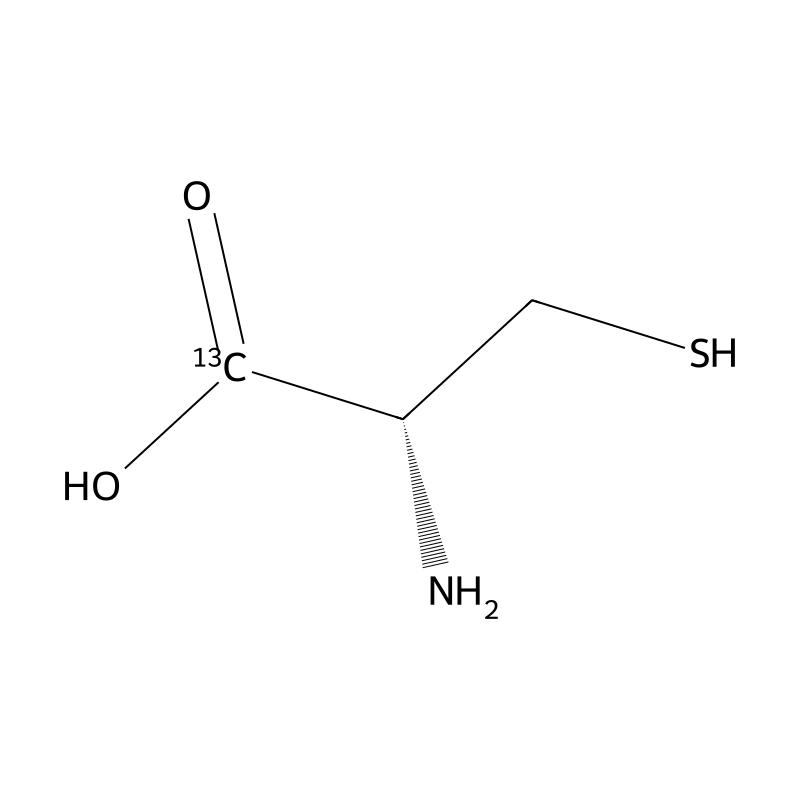

L-Cysteine-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

- Precursor for Biologically Active Molecules: L-cysteine serves as a building block for the synthesis of glutathione, a crucial antioxidant that protects cells from damage caused by free radicals []. Additionally, L-cysteine contributes to the production of hydrogen sulfide (H2S) and taurine, both of which have various physiological functions [].

Tracing Metabolic Pathways:

One of the primary applications of L-Cysteine-1-13C in scientific research is its ability to trace metabolic pathways. The carbon-13 isotope (13C) acts as a tracer because it can be distinguished from the more common carbon-12 isotope (12C) found in most organic molecules. By incorporating L-Cysteine-1-13C into cells or organisms, researchers can track the fate of the labeled cysteine through its various biochemical transformations. This technique allows scientists to study the synthesis and breakdown of L-cysteine and its derivatives, providing valuable insights into cellular metabolism [].

Investigating Redox Status:

L-Cysteine-1-13C can also be used to investigate the redox status of cells and tissues. Redox status refers to the balance between oxidizing and reducing agents within a biological system. Recent research suggests that hyperpolarized L-Cysteine-1-13C may be a promising tool for non-invasively probing these processes. The unique properties of hyperpolarized molecules allow for real-time monitoring of their metabolism using magnetic resonance imaging (MRI) techniques []. This approach could potentially be used to assess oxidative stress in various disease models and potentially guide therapeutic interventions.

L-Cysteine-1-13C is a stable isotope-labeled form of the amino acid L-cysteine, where the carbon atom at position 1 is replaced with the carbon-13 isotope. This compound has the chemical formula C3H7NO2S and is characterized by its thiol group, which plays a crucial role in various biochemical processes. L-Cysteine-1-13C is utilized primarily in metabolic studies and tracer experiments due to its ability to provide insights into metabolic pathways involving sulfur-containing compounds.

- Oxidation: It can be oxidized to form L-cystine, particularly in the presence of oxidizing agents like hydrogen peroxide. This reaction involves the formation of disulfide bonds between cysteine molecules.

- Acetylation: In a notable reaction, L-Cysteine-1-13C can react with acetic anhydride to form N-acetyl-L-cysteine-1-13C. This reaction occurs under basic conditions, typically using sodium acetate as a catalyst, and can be monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

L-Cysteine plays several vital roles in biological systems:

- Antioxidant Properties: It acts as a precursor for glutathione, a major antioxidant that protects cells from oxidative stress.

- Protein Synthesis: As a building block of proteins, L-cysteine is involved in the synthesis of various enzymes and structural proteins.

- Signaling Molecule: It serves as a substrate for the production of hydrogen sulfide, which functions as a signaling molecule in various physiological processes .

The synthesis of L-Cysteine-1-13C can be achieved through various methods:

- Direct Labeling: The compound can be synthesized by introducing carbon-13 into the cysteine molecule during its biosynthesis in microbial systems or through chemical synthesis routes.

- Chemical Modification: One common method involves acetylating L-Cysteine-1-13C with acetic anhydride in the presence of sodium acetate in a deoxygenated solvent like tetrahydrofuran. This method yields N-acetyl-L-cysteine-1-13C, which can be purified using HPLC .

L-Cysteine-1-13C has several applications across various fields:

- Metabolic Studies: Its stable isotope nature makes it ideal for tracing metabolic pathways involving sulfur compounds.

- Pharmaceutical Research: It is used to study drug metabolism and pharmacokinetics, particularly in the development of therapies targeting oxidative stress-related diseases.

- Nutritional Science: Researchers utilize it to assess dietary sulfur intake and its effects on health .

Studies involving L-Cysteine-1-13C often focus on its interactions with other biomolecules:

- Protein Interactions: Research indicates that L-cysteine derivatives can influence protein folding and stability due to their thiol groups' reactivity.

- Enzyme Activity: Interaction studies have shown that L-Cysteine can modulate enzyme activity through redox mechanisms, impacting metabolic pathways .

L-Cysteine-1-13C shares similarities with other sulfur-containing amino acids and derivatives. Below are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Cysteine | C3H7NO2S | Natural form; involved in protein synthesis |

| N-Acetyl-L-cysteine | C5H9NO3S | Acetylated form; used for enhanced solubility |

| L-Methionine | C5H11NO2S | Contains a thioether; essential amino acid |

| Glutathione | C10H17N3O6S | Tripeptide; critical antioxidant |

L-Cysteine-1-13C's uniqueness lies in its stable isotope labeling, which allows for precise tracking in metabolic studies, distinguishing it from its non-labeled counterparts and other similar compounds .

Structural and Isotopic Specifications

L-Cysteine-1-¹³C is chemically defined as (2R)-2-amino-3-sulfanylpropanoic acid with a ¹³C atom at the first carbon (α-position). Its molecular formula is ¹³C₃H₇NO₂S, and it has a molecular weight of 122.15 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 224054-24-4 | |

| Molecular Formula | ¹³C₃H₇NO₂S | |

| Purity | ≥95% (vendor-dependent) | |

| Exact Mass | 121.019745 (monoisotopic) |

The compound’s stereochemistry is preserved, with the L-enantiomer configuration critical for biological activity.

Synthetic and Isotopic Purity

Commercial preparations of L-Cysteine-1-¹³C are synthesized via chemical labeling or enzymatic incorporation, ensuring minimal isotopic dilution. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm the label’s specificity at the α-carbon, distinguishing it from other isotopically labeled cysteine derivatives.

Historical Context of Isotopic Labeling

Origins of Stable Isotope Tracing

The concept of isotopic labeling dates to the early 20th century, when Frederick Soddy and Francis Aston pioneered the discovery of isotopes and their separation via mass spectrometry. Stable isotopes like ¹³C and ¹⁵N gained prominence over radioactive isotopes due to safety and compatibility with biological systems. Early applications included studying fatty acid metabolism in rodents using deuterated compounds.

Evolution in Metabolic Tracing

By the mid-20th century, ¹³C-labeled amino acids became indispensable for mapping metabolic flux. Key milestones include:

- 1950s–1970s: Use of ¹³C in carboxyl-labeled glucose to trace glycolysis and the tricarboxylic acid (TCA) cycle.

- 1980s–2000s: Development of mass spectrometry techniques (e.g., GC-MS, LC-MS) enabling high-throughput isotopic analysis.

- 2000s–Present: Integration with metabolomics and proteomics, exemplified by SILAC (Stable Isotope Labeling by Amino acids in Cell culture) for dynamic protein turnover studies.

L-Cysteine-1-¹³C emerged as a specialized tool for studying cysteine-dependent pathways, leveraging advances in isotope ratio mass spectrometry (IRMS) and NMR.

Significance in Biochemistry and Metabolism Research

Role in Cysteine Metabolism

L-Cysteine-1-¹³C is pivotal for dissecting cysteine’s metabolic fate, including:

- Transsulfuration Pathway: Tracking conversion to cystathionine and subsequent synthesis of glutathione.

- Glutathione Synthesis: Quantifying cysteine’s contribution to this antioxidant tripeptide, critical in oxidative stress responses.

- Tumor Metabolism: Identifying cysteine dependencies in cancers, where glutathione production is upregulated.

In murine models, ¹³C-labeled cysteine revealed tissue-specific synthesis rates, with liver and pancreas showing highest de novo cysteine production.

Applications in Metabolic Profiling

Deep Labeling and Metabolomics

The “deep labeling” approach combines ¹³C-labeled media with HRMS to:

- Catalog Endogenous Metabolites: Identify hundreds of metabolites, including intermediates in cysteine-related pathways.

- Map Pathway Activity: Distinguish active (e.g., TCA cycle) vs. inactive pathways (e.g., reductive TCA cycle in Methanothermobacter thermautotrophicus).

Structural and Functional Insights

NMR studies exploit ¹³C-¹³C coupling patterns to:

- Probe Disulfide Bonds: Distinguish oxidized (cystine) vs. reduced (cysteine) states via chemical shift differences.

- Validate Protein Models: Confirm conformational accuracy in X-ray/NMR structures through ¹³Cα chemical shift predictions.

Clinical and Translational Relevance

L-Cysteine-1-¹³C informs therapeutic strategies by:

Molecular Structure and Formula

L-Cysteine-1-13C represents a stable isotope-labeled derivative of the naturally occurring amino acid L-cysteine, where the carbon-13 isotope specifically replaces the carbon-12 atom at the carboxyl carbon position [1] [3]. The molecular formula of L-Cysteine-1-13C is C₂¹³CH₇NO₂S, indicating the presence of one carbon-13 atom within the three-carbon backbone structure [1] [3]. This isotopic substitution occurs at the C-1 position, which corresponds to the carboxyl carbon atom of the amino acid [8].

The compound maintains the characteristic L-configuration at the alpha carbon center, preserving the stereochemical properties essential for biological recognition and activity [1] [3]. The molecular structure consists of an amino group (-NH₂), a carboxyl group (-COOH with ¹³C labeling), and a sulfhydryl-containing side chain (-CH₂SH) [2] [3]. The three-dimensional structure exhibits the standard L-amino acid configuration with the amino group in the S-configuration [8].

Physical Properties

Molecular Weight and Density

The molecular weight of L-Cysteine-1-13C is 122.15 g/mol, representing an increase of approximately 1 Da compared to the unlabeled compound due to the carbon-13 isotopic substitution [1] [3] [6]. This precise molecular weight has been computationally determined by PubChem and confirmed across multiple commercial sources [1] [3]. The density of L-Cysteine-1-13C is estimated at 1.3±0.1 g/cm³, which aligns closely with the density characteristics of the unlabeled parent compound [4].

The bulk density has been reported as 300 kg/m³ for the solid crystalline form, though this value may vary depending on the specific crystalline polymorph and packing conditions [9]. The isotopic substitution contributes minimally to the overall density change, as the mass difference represents less than 1% of the total molecular weight [4].

| Property | Value | Unit | Notes |

|---|---|---|---|

| Molecular Weight | 122.15 | g/mol | Computed by PubChem |

| Density (estimated) | 1.3±0.1 | g/cm³ | Predicted value |

| Bulk Density | 300 | kg/m³ | Solid crystalline form |

Boiling and Melting Points

L-Cysteine-1-13C exhibits a melting point of 220°C, consistent with the thermal decomposition characteristics observed for the unlabeled parent compound [3] [8]. The compound undergoes decomposition at this temperature rather than clean melting, which is typical behavior for amino acids containing sulfur functionalities [9]. The boiling point is predicted to be 293.9±35.0°C at standard atmospheric pressure, though experimental verification of this value is limited due to the thermal instability of the compound at elevated temperatures [4] [9].

The thermal behavior of L-Cysteine-1-13C closely mirrors that of unlabeled L-cysteine, as isotopic substitution typically has minimal impact on intermolecular forces and thermal properties [9] [12]. The decomposition temperature represents a critical parameter for synthetic and analytical applications, as heating beyond this point results in degradation of the compound structure [3] [8].

Solubility Characteristics

L-Cysteine-1-13C demonstrates significant water solubility, with reported values of 33.33 mg/mL (272.86 mM) when subjected to ultrasonic treatment and warming to 60°C [11]. Alternative solubility measurements indicate 5 mg/mL (40.93 mM) under standard conditions with ultrasonic and warming treatments [11] [25]. The compound exhibits enhanced solubility in polar protic solvents compared to non-polar organic solvents [13].

The solubility profile of L-Cysteine-1-13C in various solvents follows the order: water > methanol > ethanol > propanol, with significantly reduced solubility in non-polar solvents such as acetonitrile and ethyl acetate [13]. The presence of both amino and carboxyl functional groups contributes to the compound's amphiphilic character and water solubility [13]. Temperature dependence studies have shown increased solubility with elevated temperatures across all tested solvent systems [13].

| Solvent | Solubility | Conditions |

|---|---|---|

| Water | 33.33 mg/mL | Ultrasonic, 60°C |

| Water | 5 mg/mL | Standard ultrasonic |

| Polar protic solvents | Variable | Temperature dependent |

Spectroscopic Characteristics

13C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance spectroscopy of L-Cysteine-1-13C provides distinctive spectral features that enable precise identification and quantification of the labeled compound [16] [17]. The most significant characteristic is the enhanced signal intensity at the carboxyl carbon position, typically observed around 176-177 ppm in the ¹³C NMR spectrum [17]. This enhanced signal results from the 99% isotopic enrichment at the C-1 position, providing approximately 100-fold signal enhancement compared to natural abundance carbon-13 [16] [17].

In aqueous solution at physiological pH, the carboxyl carbon signal appears as a well-resolved peak with chemical shift values that may vary slightly depending on pH and ionic strength conditions [17]. The ¹³C NMR characteristics have been extensively utilized in metabolic tracing studies, where the labeled compound serves as a probe for monitoring biochemical transformations in real-time [16] [18]. The technique has proven particularly valuable in studying cysteine metabolism in biological systems, including cellular uptake, oxidation to cystine, and incorporation into glutathione synthesis pathways [16] [18].

Mass Spectrometric Properties

Mass spectrometric analysis of L-Cysteine-1-13C reveals characteristic fragmentation patterns with a molecular ion peak appearing at m/z 122.15, representing a +1 Da shift from the unlabeled compound [3] [8]. The isotopic labeling produces a distinctive mass shift that enables precise differentiation from natural abundance material during analytical procedures [3] [8]. Common fragmentation patterns include loss of the carboxyl group, generating fragments that retain the isotopic label and provide structural confirmation [15].

The mass spectrometric properties have been extensively characterized using various ionization techniques, including electrospray ionization and gas chromatography-mass spectrometry approaches [15] [19]. The compound exhibits stable ionization behavior with consistent fragmentation patterns that facilitate quantitative analysis in complex biological matrices [19]. The M+1 mass shift serves as a diagnostic feature for confirming the presence of the carbon-13 label and distinguishing labeled from unlabeled material in metabolic studies [3] [8].

Chemical Identifiers

SMILES Notation

The SMILES (Simplified Molecular Input Line Entry System) notation for L-Cysteine-1-13C is represented as NC@@H13C=O [3] [8]. This notation specifically incorporates the stereochemical information at the alpha carbon using the @@ descriptor to indicate the S-configuration characteristic of L-amino acids [3] [8]. The [13C] designation explicitly identifies the position of the carbon-13 isotopic substitution at the carboxyl carbon [3] [8].

The SMILES representation provides a standardized method for database searches and computational chemistry applications, enabling precise identification of the isotopically labeled compound [3] [8]. The notation accurately captures both the molecular connectivity and the isotopic composition, distinguishing L-Cysteine-1-13C from other isotopically labeled variants or the unlabeled parent compound [3] [8].

InChI and InChIKey

The International Chemical Identifier (InChI) for L-Cysteine-1-13C is: 1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1 [3] [8]. This comprehensive identifier includes stereochemical information (/t2-/m0/s1) specifying the L-configuration and isotopic labeling information (/i3+1) indicating the carbon-13 substitution at position 3 [3] [8].

The corresponding InChI Key is XUJNEKJLAYXESH-NSQKCYGPSA-N, providing a fixed-length hash representation that enables efficient database searching and compound identification [3] [8]. The InChI Key consists of three hyphen-separated blocks: the first 14 characters represent the molecular skeleton, the next 9 characters encode stereochemical and isotopic information, and the final character serves as a version identifier [3] [8].

Comparison with Unlabeled L-Cysteine

L-Cysteine-1-13C exhibits identical chemical and biological properties to unlabeled L-cysteine, with the primary differences being analytical and spectroscopic characteristics [25] [27]. The molecular weight difference of 0.99 Da (122.15 g/mol vs 121.16 g/mol) represents the sole measurable physical property change [1] [3]. Both compounds demonstrate identical chemical reactivity, including oxidation to cystine, participation in disulfide bond formation, and enzymatic transformations [25] [27].

The biological activity of L-Cysteine-1-13C remains functionally equivalent to the unlabeled compound, maintaining the same metabolic pathways and biochemical roles [25] [27]. Solubility characteristics show minimal variation, with both compounds exhibiting similar water solubility profiles and temperature dependencies [11] [13]. The primary distinction lies in spectroscopic detection methods, where the labeled compound provides enhanced signal intensity in ¹³C NMR spectroscopy and distinctive mass spectrometric fragmentation patterns [16] [17].

| Property | L-Cysteine (Unlabeled) | L-Cysteine-1-13C |

|---|---|---|

| Molecular Weight | 121.16 g/mol | 122.15 g/mol |

| Chemical Behavior | Standard reactivity | Identical reactivity |

| Biological Activity | Normal biological function | Identical biological function |

| Solubility | 280 g/L at 25°C | Similar solubility |

| NMR Characteristics | Standard ¹³C NMR signals | Enhanced signal at C-1 position |

| Mass Spectrometry | Standard molecular ion peak | M+1 molecular ion peak |

L-Cysteine-1-13C synthesis encompasses several sophisticated methodologies designed to incorporate the carbon-13 isotope at the carboxyl carbon position while maintaining high chemical purity and stereochemical integrity [1] [2]. The primary synthetic approaches rely on established organic chemistry principles adapted for isotopic labeling requirements.

Isotope Exchange Reactions represent one of the most efficient methodologies for producing L-Cysteine-1-13C. This approach utilizes a previously reported protocol for efficient oxygen-18 isotope exchange of N-alpha-protected amino acids, adapted for carbon-13 incorporation [1]. The method involves conducting the exchange reaction of H-[1-13C]Phe-OH with a 1:1 mixture of H2-18O/dioxane at 100°C, followed by multiple exchange cycles to achieve satisfactory enrichment levels. After lyophilization, Boc-protection in dioxane/water and rapid acid-base extraction workup yields essentially pure Boc-[1-13C=18O]Phe, which can be further converted to the corresponding cysteine derivative.

Total Chemical Synthesis approaches involve building the entire amino acid structure from isotopically enriched precursors [3]. Chemical synthesis offers precise control over labeling patterns but requires complex multi-step procedures. The methodology typically involves total synthesis using carbon-13 labeled building blocks, followed by semi-synthesis through modification of natural amino acids or precursors. These approaches enable the creation of specific isotopic patterns but are generally more expensive and time-consuming than alternative methods.

Solid Phase Peptide Synthesis Integration allows for efficient incorporation of L-Cysteine-1-13C into peptide sequences [4]. The isotope-labeled amino acid can be incorporated using modified coupling conditions to minimize the amount of valuable labeled amino acid used. Standard conditions employ 0.25 mmol of 0.4 M Boc-[1-13C]Cysteine, 0.23 mmol HBTU, and 0.55 mmol DIEA for 1 hour, achieving efficient incorporation under conditions that preserve the isotopic label.

Semi-synthetic Approaches utilize natural amino acid precursors with subsequent carbon-13 incorporation through chemical modification [5]. These methods often employ enzymatic or chemical conversion of readily available starting materials, providing a balance between cost-effectiveness and isotopic purity. The approach is particularly useful when specific labeling patterns are required that cannot be easily achieved through direct synthesis.

Isotopic Enrichment Techniques

Isotopic enrichment of L-Cysteine-1-13C involves sophisticated methodologies designed to achieve maximum carbon-13 incorporation while maintaining amino acid integrity [6] [7]. The enrichment strategies utilize both biological and chemical pathways to introduce the isotopic label at the desired position.

Glucose-based Metabolic Labeling represents a fundamental approach for carbon-13 incorporation through cellular metabolism [8]. Cells are cultured in custom growth medium containing [U-13C6]-glucose, where the basic precursors of metabolic pathways are carbon-13 labeled while vitamins and serum components remain carbon-12. This deep labeling approach enables endogenously synthesized metabolites to be identified by incorporation of carbon-13 atoms. The methodology requires culturing cells for at least 6 population doublings to ensure that greater than 98% of cellular material is newly synthesized.

Transsulfuration Pathway Utilization provides a biological route for carbon-13 incorporation into cysteine [9]. The pathway involves the conversion of serine to cysteine through cystathionine intermediates, utilizing [3-13C]serine as a selective tracer. This approach enables the incorporation of labeled carbon specifically into the cysteine backbone through the natural biosynthetic pathway. The fractional contribution varies across tissues, with liver tissue showing robust de novo cysteine synthesis (25% labeling) and other tissues deriving 1-3% of their cysteine from serine.

Direct Chemical Isotope Exchange employs chemical reactions to replace carbon-12 with carbon-13 at specific positions [2]. The methodology involves controlled reaction conditions using isotope-labeled reagents under specific temperature and pH parameters. Exchange reactions can be performed using various labeled carbon sources, including carbon dioxide or organic compounds, depending on the desired labeling pattern and reaction specificity.

Fermentative Production with Carbon-13 Sources utilizes microbial biosynthesis to incorporate isotopic labels [10] [11]. Microorganisms such as Escherichia coli, Corynebacterium glutamicum, or Pantoea ananatis are cultured in media containing carbon-13 labeled glucose, glycerol, or other carbon sources. The bacteria incorporate the labeled carbon through their natural metabolic pathways, producing isotopically enriched amino acids that can be harvested and purified. This approach offers the advantage of scalability for larger quantity production.

Enzymatic Biosynthetic Incorporation leverages specific enzyme systems to introduce carbon-13 labels [12]. The approach involves using engineered enzyme systems or natural biosynthetic pathways under controlled conditions to incorporate isotopic labels at specific positions. Cysteine synthase enzymes can utilize labeled substrates to produce isotopically enriched cysteine derivatives while maintaining high enzymatic specificity and stereochemical fidelity.

Quality Control and Purity Assessment

Quality control and purity assessment of L-Cysteine-1-13C require sophisticated analytical methodologies capable of determining both chemical purity and isotopic enrichment levels [13] [14]. The analytical approaches must distinguish between isotopic isomers and quantify trace impurities that could affect experimental results.

Nuclear Magnetic Resonance Spectroscopy serves as a primary tool for structural verification and isotopic enrichment determination [15]. Quantitative NMR (qNMR) methods provide direct measurement of isotopic incorporation by analyzing carbon-13 signal intensities relative to internal standards. The technique offers excellent precision for isotopic enrichment determination, with measurement uncertainties typically less than 2%. The method requires dissolution in deuterated solvents and can distinguish between different isotopic labeling patterns through characteristic chemical shift patterns.

Gas Chromatography-Mass Spectrometry provides highly sensitive analysis of isotopic enrichment and chemical purity [7] [16]. The methodology involves derivatization of amino acids using tert-butyldimethylsilyl (TBDMS) reagents, followed by GC separation and mass spectrometric detection. Fragment ions at specific mass-to-charge ratios ([M-57]+, [M-85]+, [M-159]+, and [f302]+) are monitored to quantify isotopic enrichment. The approach requires correction for natural abundances of oxygen, nitrogen, hydrogen, silicon, and carbon to provide accurate enrichment values.

Liquid Chromatography-Mass Spectrometry enables direct analysis of amino acids without extensive derivatization [14]. High-resolution mass spectrometry provides accurate mass determination and isotopic pattern analysis, allowing for precise quantification of isotopic enrichment levels. The technique can resolve isotopic fine structure and distinguish between different isotopic incorporation patterns through tandem mass spectrometry approaches.

Isotope Ratio Mass Spectrometry offers the highest precision for isotopic ratio determination [17] [7]. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) provides quantitative analysis of carbon-13 enrichment through online combustion and isotope ratio measurement. The technique requires minimal sample amounts and provides exceptional precision for isotopic ratio determination, with measurement uncertainties typically less than 0.5%.

High Performance Liquid Chromatography enables determination of chemical purity and identification of related impurities [18]. Reverse-phase HPLC methods can separate L-Cysteine-1-13C from potential impurities, oxidation products, and stereoisomers. Detection limits for chemical impurities are typically in the range of 0.1 mg/mL, with excellent precision for quantitative determination of purity levels.

Stability-Indicating Methods ensure product integrity during storage and handling [18]. These approaches monitor the formation of oxidation products, disulfide dimers, and other degradation products that could compromise isotopic purity. Analytical methods must be validated for specificity, accuracy, precision, and robustness to ensure reliable quality control throughout the product lifecycle.